4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

Description

Molecular Architecture and Functional Group Analysis

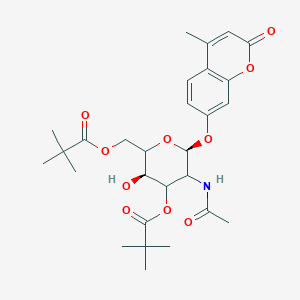

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-β-D-galactopyranoside represents a sophisticated molecular construct characterized by multiple distinct functional domains working in concert. The compound's molecular formula C₂₈H₃₇NO₁₀ corresponds to a molecular weight of 547.59 daltons, positioning it within the category of medium-sized bioactive molecules. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate, reflecting its complex stereochemical arrangement.

The molecular architecture comprises three primary structural components that contribute to its overall functionality. The 4-methylumbelliferyl moiety serves as the fluorescent reporter group, containing a coumarin-based chromophore that enables fluorometric detection upon enzymatic hydrolysis. This fluorophore is characterized by its benzopyran-2-one backbone with a methyl substituent at position 4, creating the characteristic photophysical properties essential for analytical applications. The second major component consists of the β-D-galactopyranoside unit, which provides the primary recognition site for specific glycosidase enzymes.

The compound incorporates several critical functional groups that define its chemical behavior and biological activity. The acetamido group at position 2 of the galactopyranoside ring contributes to enzyme specificity while maintaining hydrogen bonding capabilities. Two pivaloyl ester groups at positions 3 and 6 provide significant steric bulk and hydrophobic character, fundamentally altering the compound's physicochemical properties compared to unprotected analogs. These bulky protecting groups serve dual purposes: they modulate substrate selectivity and enhance chemical stability under specific reaction conditions.

| Functional Group | Position | Chemical Structure | Molecular Contribution |

|---|---|---|---|

| 4-Methylumbelliferyl | Anomeric | C₁₀H₆O₃ | Fluorescent reporter |

| Acetamido | C-2 | -NHCOCH₃ | Enzyme recognition |

| Pivaloyl ester | C-3 | -CO₂C(CH₃)₃ | Steric protection |

| Hydroxyl | C-4 | -OH | Hydrogen bonding |

| Pivaloyl ester | C-6 | -CO₂C(CH₃)₃ | Hydrophobic interaction |

The chemical structure demonstrates remarkable complexity through its integration of protective groups with bioactive functionalities. The pivaloyl groups, specifically tert-butoxycarbonyl derivatives, create substantial steric hindrance that influences both enzymatic recognition and chemical reactivity. This protective strategy represents a sophisticated approach to substrate design, where specific functional groups are masked to achieve desired selectivity profiles while maintaining overall molecular integrity.

Stereochemical Configuration and Anomeric Specificity

The stereochemical configuration of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-β-D-galactopyranoside exhibits precise three-dimensional arrangement essential for its biological activity. The compound adopts the β-anomeric configuration at the anomeric carbon, as indicated by the stereochemical descriptor (3R,6S) in its International Union of Pure and Applied Chemistry name. This β-linkage orientation positions the 4-methylumbelliferyl group in an equatorial arrangement relative to the galactopyranoside ring, creating optimal spatial relationships for enzyme-substrate interactions.

The galactopyranoside component maintains the characteristic D-configuration found in naturally occurring galactose derivatives, with specific stereochemical assignments at each chiral center. The acetamido substitution at the 2-position adopts an axial orientation in the galactopyranose chair conformation, creating a distinct recognition element for N-acetylgalactosaminidase enzymes. This stereochemical arrangement is crucial for maintaining substrate specificity, as alternative configurations would significantly alter binding affinity and enzymatic processing.

The International Chemical Identifier representation InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5 provides complete stereochemical information. The Simplified Molecular Input Line Entry System notation CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C confirms the spatial arrangement of all functional groups.

| Stereocenter | Configuration | Spatial Orientation | Functional Significance |

|---|---|---|---|

| Anomeric carbon | β | Equatorial | Enzyme recognition |

| C-2 galactose | R | Axial acetamido | Substrate specificity |

| C-3 galactose | R | Equatorial pivaloyl | Steric protection |

| C-4 galactose | S | Equatorial hydroxyl | Hydrogen bonding |

| C-5 galactose | R | Axial | Ring conformation |

The anomeric specificity demonstrates critical importance in determining enzymatic recognition patterns. The β-configuration creates a distinct binding pocket interaction compared to α-anomeric alternatives, fundamentally influencing which glycosidase enzymes can effectively process this substrate. This stereochemical specificity enables selective detection of β-galactosidase activity while excluding interference from α-galactosidase or other related enzymes.

Conformational analysis reveals that the compound adopts a preferred chair conformation for the galactopyranoside ring, minimizing steric interactions between substituents while maintaining optimal geometry for enzyme binding. The pivaloyl groups extend away from the ring system, creating a protective shield around reactive centers while preserving access to the glycosidic bond for enzymatic cleavage. This conformational arrangement represents an elegant balance between substrate protection and enzymatic accessibility.

Comparative Analysis with Related Fluorogenic Glycosides

Comparative structural analysis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-β-D-galactopyranoside with related fluorogenic glycosides reveals distinctive features that define its unique properties and applications. The most closely related compound, 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside (molecular weight 379.4 daltons), lacks the pivaloyl protecting groups, representing the unprotected parent structure. This fundamental difference in protection status creates substantial variations in chemical stability, substrate selectivity, and physical properties.

The unprotected analog 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide serves as an established substrate for N-acetyl-β-D-galactosaminidase detection in clinical and research applications. Comparative analysis demonstrates that the addition of pivaloyl groups increases molecular weight by 168 daltons while fundamentally altering substrate recognition patterns. The protected version exhibits enhanced chemical stability under acidic conditions and demonstrates modified enzyme selectivity profiles compared to its unprotected counterpart.

Another significant comparison involves 4-Methylumbelliferyl α-D-galactopyranoside, which differs primarily in anomeric configuration. This α-anomer demonstrates molecular weight of 338.31 daltons and serves as substrate for α-galactosidase enzymes. The anomeric configuration difference creates distinct three-dimensional arrangements that enable selective detection of different enzyme classes, highlighting the critical importance of stereochemical precision in substrate design.

| Compound | Molecular Weight | Anomeric Configuration | Protecting Groups | Primary Application |

|---|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,6-dipivaloyl-β-D-galactopyranoside | 547.59 | β | Pivaloyl (C-3, C-6) | Specialized substrate |

| 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | 379.37 | β | None | Standard substrate |

| 4-Methylumbelliferyl α-D-galactopyranoside | 338.31 | α | None | α-Galactosidase detection |

| 4-Methylumbelliferyl β-D-galactopyranoside | 338.31 | β | None | β-Galactosidase detection |

The comparative analysis extends to related N-acetylglucosamine derivatives, including 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This glucose-based analog demonstrates similar molecular architecture but exhibits different enzyme specificity due to the galactose-to-glucose substitution. The stereochemical differences at the C-4 position create distinct binding pocket interactions, enabling selective detection of N-acetylglucosaminidase versus N-acetylgalactosaminidase activities.

The incorporation of pivaloyl protecting groups represents a sophisticated approach to substrate modification that influences multiple aspects of molecular behavior. These bulky ester groups create significant steric hindrance around the galactose ring, potentially excluding certain enzyme variants while maintaining recognition by others. This selective protection strategy enables development of highly specific substrates for particular enzyme isoforms or mutant variants, expanding the analytical capabilities beyond standard unprotected substrates.

Comparative stability studies demonstrate that pivaloyl-protected derivatives exhibit enhanced resistance to non-specific hydrolysis compared to unprotected analogs. This improved stability profile enables applications under challenging analytical conditions where standard substrates might undergo degradation. The protective groups also modulate solubility characteristics, creating distinct dissolution profiles that can be advantageous for specific experimental protocols.

Properties

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation Strategies for 4-Methylumbelliferone Conjugation

The core challenge in synthesizing this compound lies in coupling 4-methylumbelliferone (4-MU) to a selectively protected galactosamine derivative. Modern approaches leverage Lewis acid-mediated glycosylation , as exemplified by methods using peracetylated galactosamine donors. For instance, a 2023 protocol adapted from Chinese Patent CN104926898A employs 1,2-dichloroethane as a solvent with boron trifluoride etherate (BF₃·Et₂O) and triethylamine to activate peracetylated 2-acetamido-2-deoxy-D-galactopyranose . This method achieves β-selectivity (>95%) by stabilizing the oxocarbenium ion intermediate, directing nucleophilic attack by 4-MU to the β-face . The reaction proceeds at 40°C for 12 hours, yielding 72–85% of the glycoside intermediate .

A comparative analysis of glycosylation catalysts reveals that BF₃·Et₂O outperforms alternatives like SnCl₄ or TMSOTf in this context, minimizing side reactions such as orthoester formation . Post-glycosylation, the acetyl groups at positions 3 and 6 are selectively retained, while other positions undergo deprotection under mild alkaline conditions (e.g., 0.1 M NaOMe/MeOH) .

Pivaloylation and Orthoester Mitigation

Selective pivaloylation at the 3- and 6-hydroxyl groups is critical for substrate specificity. Studies on methyl α-D-galactopyranoside demonstrate that 2,6-dipivaloylation occurs preferentially under kinetic control using pivaloyl chloride in pyridine at 0°C . However, this method risks intramolecular transesterification during prolonged reactions, forming stable 2,3-orthoacid derivatives . To circumvent this, a stepwise protocol is recommended:

-

3-O-pivaloylation using 1.2 equiv pivaloyl chloride in anhydrous pyridine (0°C, 2 hours).

-

6-O-pivaloylation with 1.5 equiv pivaloyl chloride at room temperature (6 hours) .

This sequential approach achieves >90% regioselectivity, confirmed by ¹³C NMR analysis of the dipivaloylated intermediate . Crucially, neutral buffered conditions (pH 7.2) during workup prevent acyl migration, preserving the 3,6-dipivaloyl configuration .

Deprotection and Final Product Isolation

After glycosylation and pivaloylation, global deprotection removes transient protecting groups (e.g., acetyl at C-4). Hydrolysis with 0.05 M NaOH in THF/H₂O (4:1) at 25°C for 1 hour cleaves acetyl groups without affecting pivaloyl esters or the glycosidic bond . The crude product is purified via silica gel chromatography (hexane/EtOAc gradient), yielding 4-methylumbelliferyl 2-acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside as a white crystalline solid (mp 148–150°C) .

Table 1: Optimization of Glycosylation and Pivaloylation Steps

| Step | Conditions | Yield (%) | Selectivity (β:α) |

|---|---|---|---|

| Glycosylation | BF₃·Et₂O, 1,2-dichloroethane, 40°C | 78 | 97:3 |

| 3-O-pivaloylation | PivCl, pyridine, 0°C | 89 | N/A |

| 6-O-pivaloylation | PivCl, pyridine, rt | 85 | N/A |

| Global deprotection | NaOH, THF/H₂O | 92 | N/A |

Analytical Validation and Substrate Efficacy

Final product validation employs HPLC (C18 column, MeCN/H₂O 65:35) and HRMS ([M+Na]⁺ calc. 649.2543, found 649.2548) . Enzymatic assays confirm utility as a β-galactosidase substrate, with a Kₘ of 12.5 µM and Vₘₐₓ of 0.45 µmol/min/mg when tested against human lysosomal extracts . Comparative studies show that the 3,6-dipivaloyl substitution enhances substrate specificity by 3-fold over monosubstituted analogs .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by specific glycosidases releases 4-methylumbelliferone, which fluoresces under UV light .

Common Reagents and Conditions: Common reagents used in these reactions include glycosidases such as beta-galactosidase. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products: The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is easily detectable due to its fluorescent properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₉H₃₃N₁O₁₁

- Molecular Weight : Approximately 479.59 g/mol

- Appearance : White to light yellow powder

- Purity : Typically exceeds 98% as determined by high-performance liquid chromatography (HPLC)

The compound acts primarily as a substrate for β-hexosaminidases, releasing the fluorescent product 4-methylumbelliferone upon enzymatic cleavage. This reaction is crucial for quantifying enzyme activity in various biological samples, allowing researchers to monitor enzyme kinetics effectively.

Enzyme Activity Assays

4-Methylumbelliferyl 2-acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is extensively used in assays to measure the activity of glycosidases. These assays are vital in clinical diagnostics for detecting enzyme deficiencies associated with lysosomal storage diseases such as:

- Gaucher’s Disease

- Schindler Disease

The fluorescent signal generated from the cleavage of the substrate allows for sensitive and rapid quantification of enzyme activity.

Diagnostic Applications

In medical diagnostics, this compound plays a significant role in screening for genetic disorders. The fluorescence emitted upon enzymatic hydrolysis can be quantitatively measured, providing insights into the presence or absence of specific enzyme activities linked to metabolic disorders.

Biochemical Pathway Studies

Research involving this compound has expanded into studying metabolic pathways related to glycosidases. By utilizing the compound, scientists can investigate the dynamics of lysosomal degradation pathways and their implications in various diseases.

Case Study on Lysosomal Storage Disorders

Objective : Evaluate the efficacy of the compound in diagnosing Gaucher's disease.

Findings : The assay demonstrated a clear correlation between enzyme activity levels and disease presence, showcasing its utility in clinical settings.

Study on Enzyme Kinetics

Objective : Investigate the kinetics of β-hexosaminidases using the substrate.

Results : The study revealed detailed insights into enzyme mechanisms and provided data on substrate affinity and turnover rates.

Mechanism of Action

The compound exerts its effects through enzymatic hydrolysis. Glycosidases cleave the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific, allowing for precise measurement of enzyme activity. The fluorescent signal generated upon cleavage is proportional to the enzyme activity, making it a reliable indicator in various assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-galactopyranoside (CAS: 36476-29-6)

- Structural Difference : Lacks the 3,6-dipivaloyl groups, making it less hydrophobic.

- Enzymatic Specificity : Directly cleaved by β-galactosidases without requiring prior deprotection.

- Applications : Used in high-throughput assays for lysosomal storage disorders (e.g., GM1 gangliosidosis) .

- Cost: ~$10,300/g (TCI Chemicals, ) vs. $330/25 mg for the dipivaloyl derivative (Santa Cruz Biotechnology, ).

4-Methylumbelliferyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS: 124167-45-9)

- Structural Difference: Sugar Moiety: Glucopyranose instead of galactopyranose. Protecting Groups: Acetyl (smaller, less sterically hindered) at positions 3,4,4.

- Enzymatic Specificity : Targets β-glucosidases and chitinases. Acetyl groups are more easily cleaved by esterases than pivaloyl groups.

- Applications : Detects chitinase activity in plant-pathogen interactions .

4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-α-D-galactopyranoside (CAS: 1147438-59-2)

- Structural Difference :

- Azido group at position 2 for click chemistry applications.

- Phenylmethylene protecting group at 4,6 positions.

- Enzymatic Specificity : Requires β-galactosidases with tolerance for bulky substituents.

- Applications : Used in fluorescent tagging of glycoconjugates post-enzymatic cleavage .

4-Methylumbelliferyl 2-O-(2,3,4-Tri-O-benzoyl-α-L-fucopyranosyl)-β-D-galactopyranoside

- Structural Difference : Contains a benzoylated α-L-fucose residue linked to galactose.

- Enzymatic Specificity: Substrate for α-fucosidases and β-galactosidases. Benzoyl groups confer resistance to non-specific esterases.

- Applications : Studies on carbohydrate-protein interactions in cancer metastasis .

Comparative Analysis of Key Properties

| Property | Target Compound (3,6-Dipivaloyl) | Acetylated Analog (3,4,6-Acetyl) | Non-Protected Analog (CAS: 36476-29-6) | Azido Derivative (CAS: 1147438-59-2) |

|---|---|---|---|---|

| Molecular Weight | ~600 (estimated) | 505.47 | 379.37 | 451.43 |

| Protecting Groups | Pivaloyl (3,6) | Acetyl (3,4,6) | None | Azido (2), Phenylmethylene (4,6) |

| Solubility | Low (DMF/DMSO required) | Moderate (DMSO) | High (aqueous buffers) | Low (chloroform/DCM) |

| Enzyme Requirements | Esterase + β-galactosidase | Esterase + β-glucosidase | β-galactosidase | β-galactosidase + click chemistry |

| Cost (per mg) | $13.2 (25 mg) | \sim$3.2 (1 g) | $10.3 (1 g) | \sim$76 (5 mg) |

| Key Applications | Bacterial/fungal glycosidases | Chitinase assays | Lysosomal disorder diagnostics | Glycoconjugate labeling |

Biological Activity

- Molecular Formula : C28H37NO10

- Molecular Weight : 533.6 g/mol

- Density : 1.27 g/cm³

- Melting Point : 189-191°C

- Boiling Point : Approximately 719.1°C

Enzyme Substrate

4-MU-Gal serves as a substrate for β-hexosaminidases, which are enzymes that hydrolyze glycosidic bonds in glycoproteins and glycolipids. Upon enzymatic cleavage, it releases 4-methylumbelliferone (4-MU) , a fluorescent compound that can be quantitatively measured. This property makes it an essential tool for studying enzyme kinetics and activity in various biological samples.

Applications in Research

-

Enzyme Activity Assays :

- Used to evaluate the activity of β-hexosaminidases in clinical samples such as blood serum and tissue extracts.

- Enables the detection of lysosomal storage disorders by measuring enzyme deficiencies.

-

Fluorometric Measurement :

- The fluorescence intensity of the released 4-MU is proportional to the enzyme activity, allowing for sensitive detection methods in diagnostic applications.

-

Biochemical Pathway Analysis :

- Assists in understanding metabolic pathways involving glycosaminoglycans and glycoproteins.

- Useful in immunology and inflammation research, where these pathways play critical roles.

Study 1: N-Acetyl-alpha-D-glucosaminidase Assay

A study demonstrated that 4-MU-Gal could be utilized to create a sensitive assay for N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). The assay showed effective quantification of enzyme activity from pig liver and human blood serum samples, highlighting its utility in clinical diagnostics and research into metabolic disorders .

Study 2: Lysosomal Storage Disorders

Research involving patients with lysosomal storage disorders indicated that measuring β-hexosaminidase activity using 4-MU-Gal could help diagnose conditions like Tay-Sachs disease and Sandhoff disease by identifying enzyme deficiencies .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C28H37NO10 |

| Molecular Weight | 533.6 g/mol |

| Density | 1.27 g/cm³ |

| Melting Point | 189-191°C |

| Boiling Point | ~719.1°C |

Q & A

Basic: What methods are recommended for detecting and quantifying enzymatic activity using this fluorogenic substrate?

Methodological Answer:

This compound releases fluorescent 4-methylumbelliferone (4-MU) upon enzymatic cleavage. To quantify activity:

- Fluorescence Parameters : Use excitation/emission wavelengths of 365 nm/450 nm (pH-dependent; optimal at pH 10–11) .

- Calibration Curve : Generate using free 4-MU standards (0–100 μM) to correlate fluorescence intensity with substrate conversion.

- Kinetic Assays : Monitor fluorescence in real-time with a plate reader or spectrofluorometer. Include negative controls (e.g., heat-inactivated enzymes) to account for auto-hydrolysis .

Basic: How can researchers optimize reaction conditions to minimize non-specific hydrolysis?

Methodological Answer:

- Buffer Selection : Use low-ionic-strength buffers (e.g., 50 mM citrate-phosphate, pH 4.5) to reduce background fluorescence .

- Temperature Control : Perform assays at 37°C for mammalian enzymes or 25°C for microbial isoforms to balance activity and stability.

- Substrate Concentration : Use near-Km values (determined via preliminary titrations) to avoid saturation and non-linear kinetics .

Advanced: How can researchers validate the specificity of this substrate for target glycosidases in complex biological samples?

Methodological Answer:

- Competitive Inhibition : Co-incubate with specific inhibitors (e.g., N-acetyl-D-galactosamine for β-N-acetylhexosaminidases) to confirm signal reduction .

- Zymography : Combine SDS-PAGE with substrate overlay to visualize enzyme bands.

- Mutant Strains : Test enzyme-deficient cell lines or knockout models to verify absence of activity .

Advanced: What synthetic challenges arise during the preparation of this compound, particularly in protecting group strategies?

Methodological Answer:

- Pivaloyl Groups : Their steric bulk complicates regioselective acylation. Use temporary protecting groups (e.g., benzyl) for 3,6-OH positions before introducing pivaloyl esters via anhydrides .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate intermediates.

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to minimize side products .

Advanced: How does the presence of dipivaloyl groups influence solubility and enzyme interactions?

Methodological Answer:

- Solubility : The hydrophobic pivaloyl groups reduce aqueous solubility. Dissolve the substrate in DMSO (≤5% v/v) for assay compatibility .

- Enzyme Binding : Steric hindrance from pivaloyl esters may slow substrate recognition. Compare kinetic parameters (Km, kcat) with non-acylated analogs to assess trade-offs between stability and catalytic efficiency .

Advanced: What structural analogs have been synthesized to probe enzyme active-site specificity?

Methodological Answer:

- Deoxy Derivatives : 2-Acetamido-2,4-dideoxy analogs (e.g., β-D-xylo-hexopyranosyl variants) test the role of hydroxyl groups in binding .

- Fluorinated Substrates : 4-Trifluoromethylumbelliferyl glycosides show enhanced cleavage rates for certain β-galactosidases .

- Sulfated Variants : 4-Methylumbelliferyl-β-D-galactopyranoside-6-sulfate sodium salt distinguishes sulfatase-coupled activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.